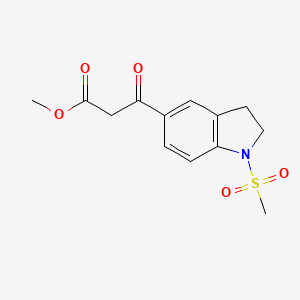
2-(4-Propylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
2-(4-Propylphenyl)quinoline-4-carbonyl chloride (PPQC) is a compound used in a variety of scientific research applications. It is a member of the quinoline family, which is a group of heterocyclic aromatic compounds that contain a fused benzene and pyridine ring. PPQC is a white, crystalline solid that is soluble in organic solvents, such as ethyl acetate and dimethyl sulfoxide (DMSO). PPQC is commonly used in organic synthesis, as a reagent for the preparation of a variety of quinolines and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : Quinoline derivatives, including those related to 2-(4-Propylphenyl)quinoline-4-carbonyl chloride, have been studied for their synthesis and reactivity. For instance, Aleksandrov et al. (2020) explored the synthesis and electrophilic substitution reactions of quinoline derivatives, highlighting their potential in producing various substituted derivatives (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Chemosensors for Cations : Quinoline derivatives have been investigated for their potential as chemosensors. Hranjec et al. (2012) synthesized novel benzimidazoles and benzimidazo[1,2-a]quinolines, evaluating their utility as chemosensors for different cations (Hranjec et al., 2012).
Corrosion Inhibition : Quinoline compounds are also researched for their corrosion inhibition properties. Singh et al. (2016) analyzed the corrosion mitigation effect of various quinoline derivatives on mild steel in an acidic medium (Singh, Srivastava, & Quraishi, 2016).
Catalysis in Chemical Synthesis : In the field of catalysis, Wang et al. (2009) investigated the iridium-catalyzed hydrogenation of quinolines, providing insights into the hydrogenation mechanism of quinoline and its derivatives (Wang et al., 2009).
Optical and Electronic Properties : The optical and electronic properties of quinoline derivatives are of interest too. Zeyada et al. (2016) studied the structural and optical properties of quinoline derivatives thin films, finding potential applications in material science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
2-(4-propylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-2-5-13-8-10-14(11-9-13)18-12-16(19(20)22)15-6-3-4-7-17(15)21-18/h3-4,6-12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKHOSVBWXOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)


![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)

![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)





